1-(2,5-difluorophenyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
Description
The compound 1-(2,5-difluorophenyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS: 2034325-36-3) is a sulfonamide derivative featuring a 2,5-difluorophenyl group and a pyrazole-thiophene hybrid moiety. Its molecular formula is C₁₈H₁₈F₂N₄O₂S with a molecular weight of 392.42 g/mol . The structure comprises:
- A methanesulfonamide core linked to a 2,5-difluorophenyl group.
- An ethyl chain bridging the sulfonamide to a 3-(thiophen-3-yl)-1H-pyrazol-1-yl substituent.
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2S2/c17-14-1-2-15(18)13(9-14)11-25(22,23)19-5-7-21-6-3-16(20-21)12-4-8-24-10-12/h1-4,6,8-10,19H,5,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIHJNGZIMENTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Variations
The following table compares the target compound with structurally similar derivatives:
Key Observations:
Core Sulfonamide Group : All compounds share a methanesulfonamide or related sulfonamide group, critical for binding to kinase ATP pockets via hydrogen bonding .
Heterocyclic Variations: The target compound’s thiophen-3-yl group distinguishes it from analogues with pyridin-yl (e.g., Compound 19F) or indazol-yl (e.g., Compound 157E) moieties. Compound 189’s bis(difluoromethyl)pyrazole substituent introduces strong electron-withdrawing effects, which could alter binding affinity or metabolic stability .
Fluorine Substitution :
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of thiophene-3-carbaldehyde with hydrazine derivatives to form the pyrazole core. Subsequent functionalization with methanesulfonamide and difluorophenyl groups is achieved via nucleophilic substitution or coupling reactions. Key steps include:
- Solvent selection : Ethanol or dimethylformamide (DMF) is used for solubility and reactivity .
- Catalysts : Triethylamine or potassium carbonate facilitates deprotonation and accelerates reactions .
- Purification : Recrystallization or column chromatography ensures high purity (>95%).
Yield Optimization : - Temperature control (60–80°C for 12–24 hours) minimizes side reactions.
- Stoichiometric excess (1.2–1.5 eq) of sulfonamide reagents improves conversion .
Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene δ 7.1–7.3 ppm, pyrazole δ 8.0–8.5 ppm) and verifies substituent positions .
- 19F NMR : Confirms difluorophenyl integration (δ -110 to -120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C₁₈H₁₇F₂N₃O₂S₂: 417.07 g/mol).
- Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and pyrazole C=N bonds (~1600 cm⁻¹) .
- HPLC : Monitors purity using a C18 column (acetonitrile/water gradient, retention time ~8–10 min) .
Advanced: How can X-ray crystallography and computational modeling elucidate conformational stability?
Methodological Answer:
- X-ray Crystallography :
- Computational Modeling :
Advanced: How do electronic effects of fluorine and thiophene substituents modulate biological activity?
Methodological Answer:
- Fluorine :
- Thiophene :
- π-π stacking with aromatic residues (e.g., Tyr in ATP-binding pockets) enhances target engagement.
- Replacements with furan reduce activity by 40–60%, highlighting thiophene’s critical role .
Advanced: What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling :
- Metabolite Identification :
- Formulation Adjustments :
- Nanoemulsions or PEGylation improve solubility and half-life (e.g., 3× increase in AUC with PEG-400) .
Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?
Methodological Answer:
-
SAR Table :
Modification Biological Activity (IC₅₀) Key Insight 2,5-Difluorophenyl 0.8 µM (Kinase X) Optimal fluorine positioning Thiophene → Furan 2.5 µM Reduced π-stacking Pyrazole N-methylation Inactive Disrupted H-bonding with target Methanesulfonamide → Ethyl 1.2 µM Steric hindrance lowers affinity -
Methodology :
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Enzyme Inhibition :
- Cell Viability :
- Membrane Permeability :
- Caco-2 monolayer assay predicts intestinal absorption (Papp > 1×10⁻⁶ cm/s indicates good permeability) .
Advanced: How can molecular docking predict target interactions and off-target risks?
Methodological Answer:
- Docking Workflow :
- Off-Target Screening :
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